N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

Catalog No.
S1488543
CAS No.
120239-63-6
M.F
C16H40N6
M. Wt
316.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamin...

CAS Number

120239-63-6

Product Name

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

IUPAC Name

N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine

Molecular Formula

C16H40N6

Molecular Weight

316.53 g/mol

InChI

InChI=1S/C16H40N6/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-20H2

InChI Key

LYBWJVKFJAIODE-UHFFFAOYSA-N

SMILES

C(CCN(CCCN)CCCN)CN(CCCN)CCCN

Canonical SMILES

C(CCN(CCCN)CCCN)CN(CCCN)CCCN

Electrogenerated Chemiluminescence

Biological Buffer in ECL

Oligonucleotide Conjugation

Enhanced Electrogenerated Chemiluminescence

Drug Carrier in Hyperphosphatemia Treatment

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine is a polyamine compound with the molecular formula C15H38N6\text{C}_{15}\text{H}_{38}\text{N}_{6} and a molecular weight of approximately 316.53 g/mol. This compound features a central butanediamine backbone to which four 3-aminopropyl groups are attached, resulting in a high cationic charge density. Its unique structure makes it particularly useful in various applications across chemistry and biology due to its ability to interact with biological macromolecules and facilitate processes such as gene delivery and polymer synthesis .

TPDA's mechanism of action as a catalyst involves complex formation with transition metals. The amine groups donate electron density to the metal center, activating it for hydrogen activation and subsequent hydrogen transfer to the substrate molecule in hydrogenation reactions [].

  • Corrosive: Can irritate or damage skin and eyes upon contact.
  • Toxic: May be harmful if inhaled or ingested.
  • Flammable: Organic liquids with amine groups can be flammable.

The chemical reactivity of N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine includes:

  • Oxidation: Can lead to the formation of amine oxides.
  • Reduction: May produce secondary or tertiary amines.
  • Substitution: Capable of forming N-alkylated derivatives, which can be utilized in further synthetic applications.

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine exhibits significant biological activity, particularly in the context of gene delivery systems. Its polycationic nature allows it to form complexes with nucleic acids, enhancing cellular uptake and facilitating transfection. Additionally, studies have shown that it can interact with proteins at aqueous-organogel interfaces, highlighting its potential role in biomedical applications .

The synthesis of N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine can be achieved through several methods:

  • Reaction with 1,4-Dibromobutane: This method involves reacting 1,4-dibromobutane with 3-aminopropylamine under reflux conditions in solvents such as ethanol or methanol. The product is purified via distillation or recrystallization.
  • Hydrogenation of Tetrakispropanenitrile: Another approach involves the hydrogenation of 3,3',3",3"'-(1,4-butanediyldinitrilo)tetrakispropanenitrile under high pressure and in the presence of a cobalt catalyst. This method allows for efficient production on an industrial scale .

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine has diverse applications:

  • Chemistry: Serves as a building block for synthesizing dendrimers and other complex molecules.
  • Biology: Used in the preparation of polycationic polymers for gene delivery.
  • Medicine: Investigated for drug delivery systems and therapeutic formulations.
  • Industry: Employed as a curing agent in epoxy resins and in producing specialty chemicals .

Studies have demonstrated that N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine can effectively interact with biological macromolecules at interfaces. For instance, it facilitates the transfer of electrolyte anions from organic phases to protein layers in aqueous environments. This behavior contrasts with smaller molecules like polypropylenimine tetraamine dendrimers, which do not exhibit similar adsorption characteristics.

Several compounds share structural similarities with N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
N,N'-Bis(3-aminopropyl)-1,4-butanediamineC10H24N4\text{C}_{10}\text{H}_{24}\text{N}_{4}Features two aminopropyl groups; less cationic density.
PolyethyleneimineC2H5N\text{C}_{2}\text{H}_{5}\text{N}Linear structure; used extensively for gene delivery.
DAB-Am-4 (Polypropylene imine tetraamine)C16H40N6\text{C}_{16}\text{H}_{40}\text{N}_{6}Flexible dendrimer; used for sensor applications.

N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine stands out due to its higher charge density and versatility in forming complex structures compared to these similar compounds. Its unique ability to facilitate interactions at interfaces further enhances its applicability in both research and industrial contexts .

XLogP3

-1.3

UNII

E66EU344PY

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

120239-63-6

Wikipedia

N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine

General Manufacturing Information

1,4-Butanediamine, N1,N1,N4,N4-tetrakis(3-aminopropyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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